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Abstract

Cefquinome is a fourth-generation aminothiazolyl cephalosporin developed exclusively for
veterinary medicine. Characterized by its broad spectrum of activity against both Gram-positive
and Gram-negative bacteria, high stability against 3-lactamases, and a zwitterionic structure
facilitating rapid cell penetration, cefquinome represents a significant advancement in
veterinary antimicrobial therapy. This technical guide provides an in-depth overview of the
discovery and history of cefquinome sulfate, detailed analysis of its synthesis pathways,
comprehensive quantitative data on its physicochemical, pharmacokinetic, and
pharmacodynamic properties, and detailed experimental protocols relevant to its study and
application.

Discovery and History

Cefquinome was developed by the German pharmaceutical company Hoechst AG during the
1980s as a veterinary-specific, fourth-generation cephalosporin.[1] The primary goal was to
create an antibiotic with a broad spectrum of activity and enhanced stability against the growing
threat of bacterial B-lactamase enzymes. It was first approved for use and launched in
Germany and the United Kingdom in 1993 and 1994, under the trade names Cobactan® and
Cephguard®, respectively.[1] Subsequently, Intervet (now part of MSD Animal Health)
continued its development, notably for the treatment of bovine respiratory disease.[]
Cefquinome is not approved for human use.[2]
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Chemical Synthesis Pathways

The synthesis of cefquinome sulfate is a multi-step process that builds upon the core
cephalosporin structure, 7-aminocephalosporanic acid (7-ACA). The key to cefquinome's
enhanced properties lies in the specific modifications at the C-7 and C-3 positions of the
cephem nucleus. Several synthetic routes have been patented, primarily starting from either 7-
ACA or a related third-generation cephalosporin, cefotaxime.

Synthesis Route Starting from 7-ACA

A prevalent synthesis strategy begins with 7-ACA and involves the sequential introduction of
the C-3 and C-7 side chains.

Step 1: Protection & C-3 Modification

Q e Q ©

Step 2: C-7 Acylation & Salt Formation

Click to download full resolution via product page

Diagram 1: Synthesis of Cefquinome Sulfate from 7-ACA.

This pathway involves:

e Protection: The amino and carboxyl groups of the 7-ACA starting material are protected,
often using silylating agents like hexamethyldisilazane.[3]

e C-3 Side Chain Addition: The protected 7-ACA is reacted with 5,6,7,8-tetrahydroquinoline in
the presence of trimethyliodosilane (TMSI) and an acid binder such as N,N-diethylaniline.
This "one-pot" reaction forms the key intermediate, 7-amino cefquinome (7-ACQ).[3][4]

e C-7 Side Chain Acylation: The 7-amino group of 7-ACQ is acylated by reacting it with an
activated ester of the C-7 side chain, 2-(2-Amino-4-thiazolyl)-2-methoxyiminoacetic acid (AE-
active ester).[3][5]
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o Salt Formation and Purification: The resulting cefquinome base is then treated with sulfuric
acid, followed by crystallization (e.g., from isopropanol) to yield the final cefquinome sulfate
product.[1][3]

Synthesis Route Starting from Cefotaxime

An alternative route utilizes the existing third-generation cephalosporin, cefotaxime, as the

starting material.

*MSTFA: N-methyl-N-(trimethylsilyl)trifluoroacetamide
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Diagram 2: Synthesis of Cefquinome Sulfate from Cefotaxime.

This pathway involves:

Silylation: The carboxylic acid group of cefotaxime is protected as a silyl ester using a
reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2]

 lodination: The silyl ester intermediate is treated with trimethylsilyl iodide (TMSI) to form an
allylic iodide at the C-3' position.[2]

e Quaternization: The allylic iodide reacts with 5,6,7,8-tetrahydroquinoline to form the
guaternary ammonium group characteristic of cefquinome. This typically results in a
dihydriodide salt.[6]

» Anion Exchange: The dihydriodide salt is converted to the sulfate salt, often through the use
of an anion-exchange resin or by direct reaction with sulfuric acid, followed by purification
and crystallization.[1][6]

Quantitative Data
Physicochemical Properties
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Property Value Reference(s)
(6R,7R)-7-[[(2Z2)-2-(2-amino-
1,3-thiazol-4-yl)-2-
methoxyiminoacetyllamino]-8-

) oxo-3-(5,6,7,8-

Chemical Name o [7]
tetrahydroquinolin-1-ium-1-
ylmethyl)-5-thia-1-
azabicyclo[4.2.0]oct-2-ene-2-
carboxylate;sulfuric acid

Molecular Formula C23H26N609S3 [7]

Molar Mass 626.7 g/mol [718]

CAS Number 118443-89-3 [8]
White to pale yellowish-white

Appearance ) 9]
crystalline powder

Melting Point 161-166 °C [10]
DMSO: 30 mg/mL; DMF: 10

Solubility mg/mL; DMSO:PBS (pH 7.2) [8]
(1:4): 0.2 mg/mL

UV Amax 267-268 nm [2][8]

Pharmacokinetic Parameters

Cefquinome is administered parenterally and exhibits pharmacokinetic properties that vary

across species. It is characterized by low protein binding and is primarily excreted unchanged

in the urine.[2]
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T% Bioavail
. - - Referen
Species Route Dose (elimina Cmax Tmax ability
i ce(s)
tion) (F)
General IM/IV ~2.5h - ~87% [2]
Camels \Y 1 mg/kg 3.15h - [11]
3.2
IM 1 mg/kg 6.68 h 0.82 h 85.5% [11]
pg/mL
Chickens IV 2 mg/kg 1.29h - [12]
3.04
IM 2 mg/kg 1.35h 95.8% [12]
pg/mL
Pigs 11.49
(di IM 2 mg/k 734h (Cmax/M [13]
isease m max -
9ra (T>MIC)
d) IC)
1.80
Sheep IM 2 mg/kg 9.03 h 2.61h [14]
pg/mL
1.88
Goats IM 2 mg/kg 10.14 h 2.62h [14]
pg/mL
0.89
Foals IM 1mg/kg  4.16h 2.16 h 43.9% [15]
pg/mL
Lactating 75 51.8
IMM 5.69 h - [4]
Cows mg/gland pg/mL

TY2: Half-life; Cmax: Maximum concentration; Tmax: Time to maximum concentration; IM:

Intramuscular; IV: Intravenous; IMM: Intramammary.

Pharmacodynamic Properties (Minimum Inhibitory
Concentrations)

Cefquinome demonstrates potent in vitro activity against a wide range of veterinary pathogens.
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MIC Range
Pathogen MICso (ug/mL) MICoo (pg/mL) Reference(s)
(ng/imL)
Staphylococcus
- 0.5 1-16 (MRSA) [8][16]
aureus
Streptococcus
_ 0.06 0.25 - [17]
suis
Haemophilus
] 0.125 1.0 0.0075-8 [12][13]
parasuis
Escherichia coli - - 0.015-0.5 [8]
Salmonella spp. - - 0.06 - 0.5 [8]
Bovine Mastitis Low MICs Low MICqo 1]
Pathogens reported values
Bovine
Low MICs Low MICoo
Pneumonia - [18]
reported values
Pathogens

Mechanism of Action

As a (-lactam antibiotic, cefquinome's primary mechanism of action is the inhibition of bacterial

cell wall synthesis.[19][20]

Click to download full resolution via product page

Diagram 3: Mechanism of Action of Cefquinome.

e Penetration: Cefquinome's zwitterionic structure allows for rapid penetration through the

porin channels of the outer membrane of Gram-negative bacteria.[2]

e Binding: In the periplasmic space, the (-lactam ring of cefquinome covalently binds to the

active site of Penicillin-Binding Proteins (PBPs).[7] PBPs are essential enzymes

(transpeptidases) for the final steps of peptidoglycan synthesis.
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« Inhibition: This irreversible binding inactivates the PBPs, preventing the cross-linking of
peptidoglycan chains.[7][20]

 Lysis: The disruption of cell wall synthesis leads to a weakened cell wall that cannot
withstand the internal osmotic pressure, ultimately resulting in bacterial cell lysis and death.
[20]

A key feature of cefquinome is its high resistance to hydrolysis by many common plasmid- and
chromosomally-mediated (-lactamases, which are enzymes produced by bacteria to inactivate
B-lactam antibiotics.[2]

Experimental Protocols

Synthesis: Purification and Crystallization of
Cefquinome Sulfate

This protocol is adapted from patent literature describing the final purification steps.
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Diagram 4: Workflow for Cefquinome Sulfate Purification.
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e Dissolution & lon Exchange: Crude cefquinome dihydriodide (e.g., 859) is dissolved in a
biphasic mixture of distilled water (e.g., 300mL) and ethyl acetate (e.g., 500mL) containing a
weak base anion-exchange resin (e.g., 150mL). The mixture is stirred at room temperature
for approximately 30 minutes to facilitate the exchange of iodide for sulfate and dissolve the
solids.[6]

o Phase Separation: The layers are allowed to separate. The aqueous layer (bottom)
containing the cefquinome is collected.

e Washing: The aqueous layer is washed with an organic solvent like toluene (e.g., 400mL) to
remove organic impurities.

o Decolorization: The aqueous layer is treated with activated carbon (e.g., 0.5g) for about 1
hour with stirring to remove colored impurities, followed by filtration.[5]

 Acidification & Precipitation: The clear filtrate is cooled (e.g., to 10°C), and the pH is carefully
adjusted to 1.5-2.0 by the dropwise addition of 6M sulfuric acid.[5]

o Crystallization: An anti-solvent, such as isopropanol or ethanol, is added until the alcohol
content reaches >60%. The solution is cooled (e.g., 0-5°C) and held for several hours (e.g.,
10 hours) to allow for complete crystallization.[1]

« Isolation: The resulting crystalline solid is collected by suction filtration, washed with cold
absolute ethanol, and dried under vacuum to yield pure cefquinome sulfate.[6]

Analysis: Stability-Indicating RP-HPLC Method

This method is suitable for the quantitative determination of cefquinome sulfate in the
presence of its degradation products.[2][21]

 Instrumentation: High-Performance Liquid Chromatograph with UV detection.

e Column: LiChroCART RP-18 (5 um particle size, 125 mm x 4 mm) or equivalent C18 column.
[21[22]

o Mobile Phase: A mixture of acetonitrile and 0.02 M phosphate buffer (pH 7.0) in a ratio of
10:90 (v/v).[2][22]

© 2025 BenchChem. All rights reserved. 10/16 Tech Support


https://patents.google.com/patent/CN101050220A/en
https://patents.google.com/patent/CN103193799A/en
https://patents.google.com/patent/CN103193799A/en
https://patents.google.com/patent/CN101787038A/en
https://www.benchchem.com/product/b1141994?utm_src=pdf-body
https://patents.google.com/patent/CN101050220A/en
https://www.benchchem.com/product/b1141994?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/25272644/
https://www.ptfarm.pl/pub/File/Acta_Poloniae/2014/2/249.pdf
https://pubmed.ncbi.nlm.nih.gov/25272644/
https://www.researchgate.net/publication/266568010_Stability-indicating_HPLC_method_for_the_determination_of_cefquinome_sulfate
https://pubmed.ncbi.nlm.nih.gov/25272644/
https://www.researchgate.net/publication/266568010_Stability-indicating_HPLC_method_for_the_determination_of_cefquinome_sulfate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1141994?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Flow Rate: 1.0 mL/min.

e Column Temperature: 40°C.[19]

o Detection Wavelength: 265-268 nm.[2][19]
e Injection Volume: 5-20 uL.[19][23]

e Diluent: HPLC grade water.[19]

e Procedure:

o Prepare standard solutions of cefquinome sulfate of known concentrations (e.g., 20-160
pg/mL) in the diluent.

o Prepare sample solutions by accurately weighing and dissolving the test material in the
diluent to a known concentration.

o Inject the standard and sample solutions into the HPLC system.

o The retention time for cefquinome sulfate is typically around 4.2 minutes under these

conditions.[19]

o Quantify the amount of cefquinome sulfate in the sample by comparing the peak area to
the calibration curve generated from the standard solutions.

Pharmacokinetic Study Protocol (Adapted from Bovine
Studies)

This protocol outlines a typical workflow for determining the pharmacokinetic profile of
cefquinome in a target animal species.
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Diagram 5: Experimental Workflow for a Pharmacokinetic Study.
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Animal Selection and Acclimation: Healthy target animals (e.g., lactating dairy cows) are
selected and acclimated to the study conditions. Animals are typically fasted for ~12 hours
prior to drug administration.[23]

Drug Administration: Cefquinome sulfate is administered at a specific dose and route (e.g.,
a single 75 mg intramammary infusion per gland).[3][4]

Sample Collection: Blood or target fluid (e.g., milk) samples are collected at predetermined
time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 36, 48 hours post-administration).[3][23]

Sample Processing: Blood samples are collected in heparinized tubes and centrifuged (e.qg.,
3000 rpm for 10 min) to separate the plasma. All samples are stored frozen (e.g., -20°C) until
analysis.[23]

Drug Extraction: The drug is extracted from the biological matrix. Acommon method involves
protein precipitation by adding a solvent like acetonitrile (e.g., 0.9 mL acetonitrile to 0.3 mL
plasma), vortexing, and centrifuging to obtain a clear supernatant.[23]

Quantification: The concentration of cefquinome in the extracted samples is determined
using a validated analytical method, such as HPLC-UV or the more sensitive LC-MS/MS.[3]
[11]

Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using
pharmacokinetic software (e.g., WinNonlin) to determine key parameters (AUC, Cmax,
Tmax, TY, etc.) using appropriate models (e.g., non-compartmental or compartmental
analysis).[15]

Minimum Inhibitory Concentration (MIC) Determination

MIC testing is performed according to established guidelines, such as those from the Clinical
and Laboratory Standards Institute (CLSI). The broth microdilution method is standard.[8][10]

e Prepare Inoculum: A standardized suspension of the bacterial isolate to be tested is
prepared in a suitable broth (e.g., Mueller-Hinton Broth), adjusted to a turbidity equivalent to
a 0.5 McFarland standard.

© 2025 BenchChem. All rights reserved. 13/16 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3920688/
https://www.benchchem.com/product/b1141994?utm_src=pdf-body
https://www.frontiersin.org/journals/veterinary-science/articles/10.3389/fvets.2022.837882/full
https://www.frontiersin.org/journals/veterinary-science/articles/10.3389/fvets.2024.1384076/full
https://www.frontiersin.org/journals/veterinary-science/articles/10.3389/fvets.2022.837882/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC3920688/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3920688/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3920688/
https://www.frontiersin.org/journals/veterinary-science/articles/10.3389/fvets.2022.837882/full
https://camelsandcamelids.com/uploads/journal-manuscript/PG%20239-245%20Pharmacokinetics%20of%20%20cefquinome.pdf
https://www.mdpi.com/2306-7381/12/4/294
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0156273
https://www.vin.com/apputil/content/defaultadv1.aspx?id=8506227&pid=20539&
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1141994?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Prepare Dilutions: Serial two-fold dilutions of cefquinome sulfate are prepared in the broth
in a 96-well microtiter plate. The concentration range should bracket the expected MIC of the
organism (e.g., 0.0075 to 32 pg/mL).[17]

 Inoculate Plate: Each well is inoculated with the standardized bacterial suspension. A growth
control well (no antibiotic) and a sterility control well (no bacteria) are included.

 Incubation: The plate is incubated at 37°C for 18-24 hours. For fastidious organisms like
Streptococcus suis, incubation may require an atmosphere of 5% CO2.[17]

o Read Results: The MIC is determined as the lowest concentration of cefquinome that
completely inhibits visible bacterial growth.[10] Quality control is performed using reference
strains like E. coli ATCC 25922.[17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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